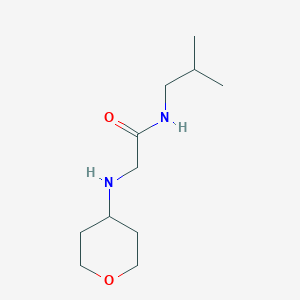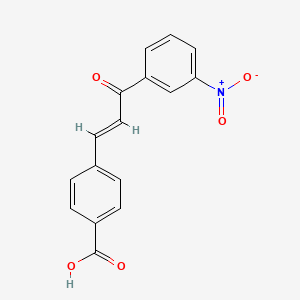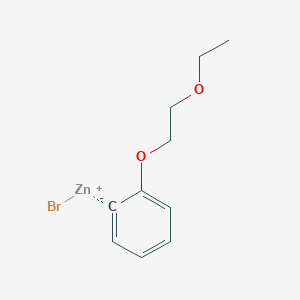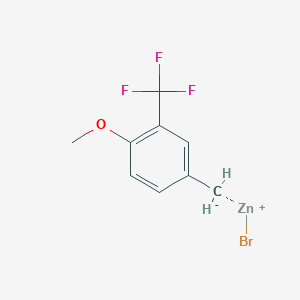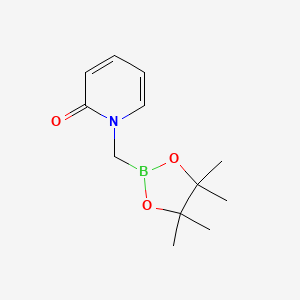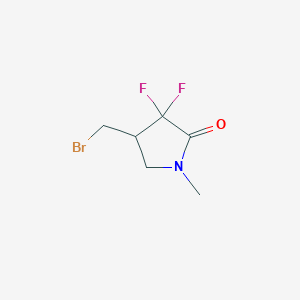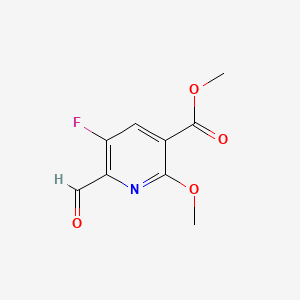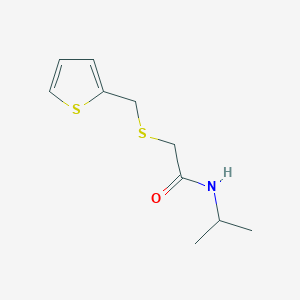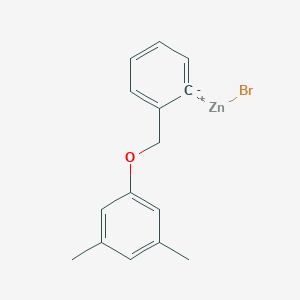
2-(3,5-Dimethylphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,5-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2−(3,5−dimethylphenoxymethyl)bromobenzene+Zn→2−(3,5−dimethylphenoxymethyl)phenylzincbromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
The reactions involving this compound typically require:
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide has numerous applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Material Science: This compound is used in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of bioactive compounds.
Chemical Biology: Researchers use this compound to study biological pathways and interactions by synthesizing labeled or modified biomolecules.
Mécanisme D'action
The mechanism by which 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves its ability to act as a nucleophile or a coupling partner in various reactions. The compound’s reactivity is attributed to the presence of the zinc atom, which facilitates the formation of new bonds by stabilizing the transition states and intermediates during the reaction process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity but lacking the substituted phenyl group.
2-(3,5-dimethylphenyl)phenylzinc Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
2-(3,5-dimethylphenoxymethyl)phenylmagnesium Bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 3,5-dimethylphenoxymethyl group enhances its nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H15BrOZn |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NLRACGGBRFDZPJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


